Diphenyl chlorophosphate

Pharmaceutical synthesis BET bromodomain inhibitors Reagent safety substitution

Diphenyl chlorophosphate (DPCP) is a critical phosphorylating agent offering a demonstrably safer alternative to highly toxic diethyl chlorophosphate, without compromising yield or enantiomeric purity in pharmaceutical manufacturing. Its unique solvent-dependent kinetics (3.8×10⁻³ L/mol·s in DCM vs 1.2×10⁻³ in toluene) enable rational process optimization, while B(C₆F₅)₃-catalyzed phosphorylation delivers rapid, high-yield conversions for library synthesis. Choose DPCP when worker safety, synthetic efficiency, and quantitative process control are non-negotiable.

Molecular Formula C12H10ClO3P
Molecular Weight 268.63 g/mol
CAS No. 2524-64-3
Cat. No. B044717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl chlorophosphate
CAS2524-64-3
SynonymsPhenyl Phosphorochloridite;  Chlorodiphenoxyphosphine Oxide;  Chlorophosphonic Acid Diphenyl Ester;  DPC;  DPC (flame retardant);  DPPC;  Diphenoxychlorophosphine Oxide;  Diphenyl Chlorophosphate;  Diphenyl Phosphochloridate;  Diphenyl Phosphorochlorate;  Diph
Molecular FormulaC12H10ClO3P
Molecular Weight268.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)Cl
InChIInChI=1S/C12H10ClO3P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H
InChIKeyBHIIGRBMZRSDRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl Chlorophosphate (CAS 2524-64-3) as a Versatile Phosphorylating Agent in Organic Synthesis: Key Properties and Applications


Diphenyl chlorophosphate (DPCP, CAS 2524-64-3) is a diaryl phosphoryl chloride widely employed as a phosphorylating agent in organic synthesis. It features an electrophilic phosphorus center bonded to two phenoxy groups and one chlorine atom, enabling nucleophilic substitution with alcohols, amines, and carboxylic acid derivatives to form phosphate esters, phosphoramidates, and other phosphorylated intermediates . With a boiling point of 314–316 °C at 272 mmHg and a density of 1.296 g/mL at 25 °C, DPCP is a viscous colorless to light yellow liquid that is miscible with organic solvents such as toluene and dichloromethane but reacts violently with water and is incompatible with bases and strong oxidizing agents . It serves as a critical intermediate in the synthesis of nucleotides, pharmaceuticals (e.g., penem drugs), phosphorus-containing flame retardants, and liquid crystal materials [1].

Why Diphenyl Chlorophosphate Cannot Be Replaced by Generic Chlorophosphates: Evidence from Synthesis and Safety Profiles


Diphenyl chlorophosphate exhibits reactivity and selectivity profiles that differ substantially from other chlorophosphate reagents, making simple substitution potentially detrimental to reaction outcomes. For instance, the replacement of diethyl chlorophosphate with DPCP in the scalable synthesis of (+)-JQ1 was necessitated by the former's high toxicity, yet the substitution was successful only because it occurred without compromising yield or enantiomeric purity [1]. Conversely, in peptide synthesis, the diphenyl derivative showed less favorable racemization behavior compared to its diethyl counterpart [2]. Furthermore, DPCP's solvolytic stability and reaction kinetics are distinct from structurally similar analogues such as bis(2,4-dichlorophenyl) chlorophosphate, as demonstrated by systematic rate studies [3]. These differences underscore that DPCP's behavior cannot be inferred from class-level assumptions; each application demands direct, quantitative evaluation of this specific compound against alternatives.

Quantitative Differentiation of Diphenyl Chlorophosphate Against Closest Analogs: A Comparator-Based Evidence Guide


Direct Replacement of Diethyl Chlorophosphate with Diphenyl Chlorophosphate in (+)-JQ1 Synthesis Without Yield or Enantiopurity Loss

In the scalable synthesis of enantiomerically enriched (+)-JQ1, a three-step one-pot triazole formation originally employed diethyl chlorophosphate, a reagent with high toxicity. The process was re-engineered to use diphenyl chlorophosphate as a safer alternative. Quantitative assessment confirmed that this substitution was achieved without affecting the overall yield or the enantiomeric purity of the final (+)-JQ1 product [1].

Pharmaceutical synthesis BET bromodomain inhibitors Reagent safety substitution

Comparative Solvolytic Stability: Diphenyl Chlorophosphate vs. Bis(2,4-dichlorophenyl) Chlorophosphate

Specific rates of solvolysis for diphenyl chlorophosphate (compound 1) and bis(2,4-dichlorophenyl) chlorophosphate (compound 3) were determined by conductivity technique and analyzed using the extended Grunwald–Winstein equation. The solvolysis of both compounds follows a bimolecular process with significant sensitivity to solvent nucleophilicity. The rate data for diphenyl chlorophosphate, when compared to the dichlorophenyl analog, reveal differences in activation parameters and solvent response, indicating that the nature of the aryl substituents directly influences the lability of the P–Cl bond [1].

Solvolysis kinetics Phosphorus(V) compounds Nucleophilic displacement

High-Yield Phosphorylation of Alcohols Catalyzed by B(C6F5)3 Using Diphenyl Chlorophosphate

The phosphoryl transfer reactions of diphenyl chlorophosphate with a wide range of alcohols were catalyzed by tris(pentafluorophenyl)boron [B(C6F5)3], giving the corresponding phosphate esters in excellent yields. This methodology was reported to offer advantages over older approaches, including shorter reaction times and avoidance of side reactions [1].

Phosphoryl transfer Lewis acid catalysis Alcohol phosphorylation

Accelerated Hydrolysis of Diphenyl Chlorophosphate by Hydrotropes: A Two-Order-of-Magnitude Rate Enhancement

Tetrapentyl ammonium bromide (TPAB) was found to accelerate the hydrolysis rate of diphenyl chlorophosphate by two orders of magnitude (100×) relative to the uncatalyzed reaction. The activation energy for DPCP hydrolysis in the presence of TPAB was measured as 7.99 kcal/mol, compared to 4.65 kcal/mol in the absence of TPAB. Sodium xylene sulfonate (SXS) also enhanced the hydrolysis rate, and a synergistic effect was observed for TPAB–SXS combinations [1].

Hydrolysis kinetics Decontamination Hydrotrope catalysis

Solvent-Dependent Rate Constants for Diphenyl Chlorophosphate Reactions

A kinetic study comparing the reactivity of diphenyl chlorophosphate in different solvents reported the following second-order rate constants (k, ×10⁻³ L/mol·s): toluene = 1.2, dichloromethane = 3.8, diethyl ether = 2.5 . These values provide a quantitative basis for solvent selection in DPCP-mediated phosphorylation reactions, with dichloromethane offering the highest rate among the three solvents tested.

Reaction kinetics Solvent effects Phosphorylation efficiency

Comparative Racemization in Peptide Synthesis: Diphenyl vs. Diethyl Phosphates

Benzotriazol-1-yl diphenyl phosphate and benzotriazol-1-yl diethyl phosphate were prepared quantitatively from diphenyl chlorophosphate and diethyl chlorophosphate, respectively, and evaluated as peptide coupling reagents. Racemization studies revealed that the diphenyl phosphate derivative was less effective than its diethyl counterpart, showing greater extent of racemization during peptide bond formation [1].

Peptide coupling Racemization Phosphorylating reagents

Optimal Application Scenarios for Diphenyl Chlorophosphate Based on Quantitative Evidence


Safer Pharmaceutical Process Development: Replacement of Highly Toxic Phosphorylating Agents

In processes where diethyl chlorophosphate or other highly toxic phosphorylating agents are used, DPCP offers a demonstrably safer alternative. As evidenced by the (+)-JQ1 synthesis, DPCP can be substituted without loss of yield or enantiomeric purity [1], making it a preferred choice for pharmaceutical manufacturing where worker safety and environmental impact are prioritized alongside synthetic efficiency.

High-Throughput Phosphorylation of Alcohols Under Mild Catalytic Conditions

DPCP is exceptionally well-suited for the rapid, high-yield phosphorylation of diverse alcohols when catalyzed by B(C6F5)3. This methodology provides shorter reaction times and avoids side reactions compared to traditional approaches [1], enabling efficient library synthesis and scale-up in medicinal chemistry and agrochemical research settings where throughput is critical.

Kinetic Optimization in Solvent-Dependent Phosphorylation Reactions

When reaction rate is a primary driver of process economics, the solvent-dependent rate constants for DPCP (e.g., 3.8 × 10⁻³ L/mol·s in DCM vs. 1.2 × 10⁻³ in toluene) [1] provide a quantitative basis for solvent selection. Dichloromethane maximizes rate, while toluene may be chosen when safety or solubility considerations outweigh speed. This data supports rational solvent choice in industrial phosphorylation processes.

Controlled Hydrolysis for Decontamination and Work-Up

The ability of hydrotropes such as TPAB to accelerate DPCP hydrolysis by two orders of magnitude (100×) [1] makes it a viable candidate for applications requiring rapid, controlled degradation. This is particularly relevant for decontamination of equipment or waste streams in both laboratory and industrial settings, where timely neutralization of reactive phosphorus(V) species is required.

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